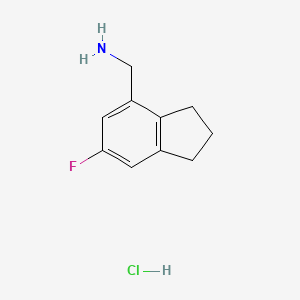
1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom, making it a fluorinated compound
Vorbereitungsmethoden
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride typically involves several steps:
Starting Material: The synthesis begins with 6-fluoro-2,3-dihydro-1H-inden-4-one, which is a key intermediate.
Reduction: The ketone group in 6-fluoro-2,3-dihydro-1H-inden-4-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the amine group to an alkyl group using hydrogenation.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents.
Major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted amines.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: This compound contains an indole ring, which imparts different biological activities.
(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid: The presence of a methyl group and a different substitution pattern affects its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which makes it a versatile intermediate in various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H13ClFN |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-7-2-1-3-10(7)8(5-9)6-12;/h4-5H,1-3,6,12H2;1H |
InChI-Schlüssel |
HPBSXMPTYVKWMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=CC(=C2)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


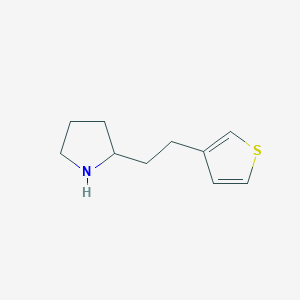
aminedihydrochloride](/img/structure/B13602359.png)

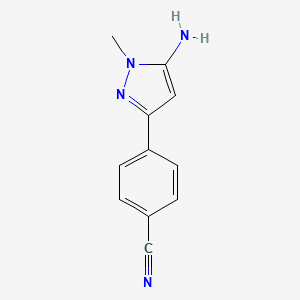
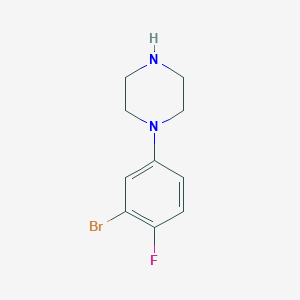
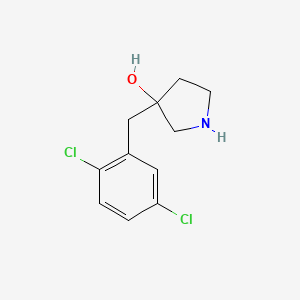
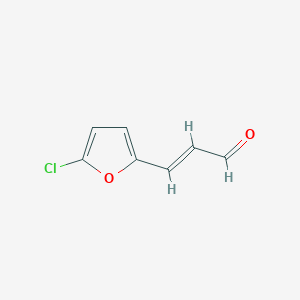

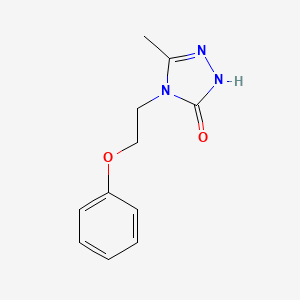

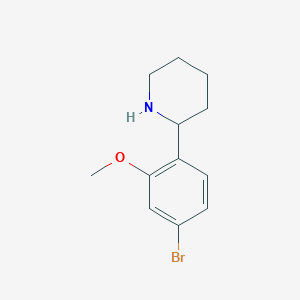
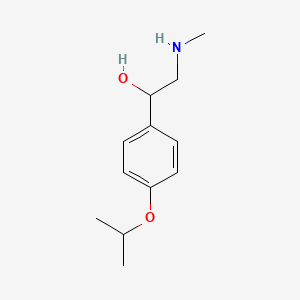
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)
